1-(2-chlorobenzyl)-3'-ethyl-5'-methyl-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-chlorobenzyl)-3’-ethyl-5’-methyl-3a’,6a’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage. This particular compound features a spiro linkage between an indole and a pyrrolo[3,4-c]pyrrole ring system, making it a fascinating subject for chemical research.
Vorbereitungsmethoden
The synthesis of 1-(2-chlorobenzyl)-3’-ethyl-5’-methyl-3a’,6a’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formation of the Pyrrolo[3,4-c]pyrrole Ring: This can be achieved through a multicomponent reaction involving an aldehyde, an amine, and a diketone.
Spiro Linkage Formation: The final step involves the formation of the spiro linkage between the indole and pyrrolo[3,4-c]pyrrole rings.
Analyse Chemischer Reaktionen
1-(2-chlorobenzyl)-3’-ethyl-5’-methyl-3a’,6a’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them into alcohols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2-chlorobenzyl)-3’-ethyl-5’-methyl-3a’,6a’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(2-chlorobenzyl)-3’-ethyl-5’-methyl-3a’,6a’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in key biological processes.
Pathways: The compound may modulate signaling pathways related to cell growth, inflammation, or apoptosis.
Further research is needed to elucidate the precise molecular mechanisms by which this compound exerts its effects.
Vergleich Mit ähnlichen Verbindungen
1-(2-chlorobenzyl)-3’-ethyl-5’-methyl-3a’,6a’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione can be compared with other similar compounds, such as:
Pyrrole Derivatives: Compounds like pyrrole and pyrrolidine analogs share some structural similarities and exhibit diverse biological activities.
Indole Derivatives: Indole-based compounds are known for their wide range of biological activities, including anticancer and anti-inflammatory properties.
Spiro Compounds: Other spiro compounds, such as spirooxindoles, also exhibit unique chemical and biological properties.
The uniqueness of 1-(2-chlorobenzyl)-3’-ethyl-5’-methyl-3a’,6a’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione lies in its specific spiro linkage and the combination of indole and pyrrolo[3,4-c]pyrrole rings, which may confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C23H22ClN3O3 |
---|---|
Molekulargewicht |
423.9 g/mol |
IUPAC-Name |
1'-[(2-chlorophenyl)methyl]-1-ethyl-5-methylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-indole]-2',4,6-trione |
InChI |
InChI=1S/C23H22ClN3O3/c1-3-16-18-19(21(29)26(2)20(18)28)23(25-16)14-9-5-7-11-17(14)27(22(23)30)12-13-8-4-6-10-15(13)24/h4-11,16,18-19,25H,3,12H2,1-2H3 |
InChI-Schlüssel |
WCEBBFBGKAXAJX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1C2C(C(=O)N(C2=O)C)C3(N1)C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.